Cas no 339204-45-4 (4-{1,1'-biphenyl-4-yl}-N-(2-methoxyphenyl)-1,3-thiazol-2-amine)
4-{1,1'-Biphenyl-4-yl}-N-(2-methoxyphenyl)-1,3-thiazol-2-amine is a biphenyl-substituted thiazole derivative with potential applications in medicinal chemistry and materials science. Its structure features a thiazole core linked to a biphenyl moiety and an ortho-methoxyphenylamine group, offering unique electronic and steric properties. This compound may serve as a key intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors or other therapeutic agents targeting protein-protein interactions. The biphenyl group enhances rigidity and π-conjugation, while the methoxyphenylamine substituent provides opportunities for further functionalization. Its well-defined structure makes it suitable for structure-activity relationship studies in drug discovery.
339204-45-4 structure
Product Name:4-{1,1'-biphenyl-4-yl}-N-(2-methoxyphenyl)-1,3-thiazol-2-amine
CAS No:339204-45-4
MF:C22H18N2OS
MW:358.456123828888
CID:3105988
PubChem ID:2303545
Update Time:2025-06-07
4-{1,1'-biphenyl-4-yl}-N-(2-methoxyphenyl)-1,3-thiazol-2-amine Chemical and Physical Properties
Names and Identifiers
-
- (4-Biphenyl-4-yl-thiazol-2-yl)-(2-methoxy-phenyl)-amine
- 4-{1,1'-biphenyl-4-yl}-N-(2-methoxyphenyl)-1,3-thiazol-2-amine
- 4-{[1,1'-BIPHENYL]-4-YL}-N-(2-METHOXYPHENYL)-1,3-THIAZOL-2-AMINE
- STK753196
- 4-(biphenyl-4-yl)-N-(2-methoxyphenyl)thiazol-2-amine
- 4-((1,1'-biphenyl)-4-yl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine
- SCHEMBL14458523
- EN300-06240
- 967-125-9
- 4-([1,1'-biphenyl]-4-yl)-N-(2-methoxyphenyl)thiazol-2-amine
- N-(2-methoxyphenyl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine
- Z48856585
- 4-BIPHENYL-4-YL-N-(2-METHOXYPHENYL)-1,3-THIAZOL-2-AMINE
- 339204-45-4
- 4-(biphenyl-4-yl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine
- CS-0303220
- AKOS001052931
- G34498
-
- Inchi: 1S/C22H18N2OS/c1-25-21-10-6-5-9-19(21)23-22-24-20(15-26-22)18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-15H,1H3,(H,23,24)
- InChI Key: OFNHICCOTMRLLO-UHFFFAOYSA-N
- SMILES: S1C=C(C2C=CC(=CC=2)C2C=CC=CC=2)N=C1NC1C=CC=CC=1OC
Computed Properties
- Exact Mass: 358.11398438Da
- Monoisotopic Mass: 358.11398438Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 420
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.1
- Topological Polar Surface Area: 62.4Ų
4-{1,1'-biphenyl-4-yl}-N-(2-methoxyphenyl)-1,3-thiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-06240-0.05g |
4-{[1,1'-biphenyl]-4-yl}-N-(2-methoxyphenyl)-1,3-thiazol-2-amine |
339204-45-4 | 95.0% | 0.05g |
$42.0 | 2025-02-21 | |
| Enamine | EN300-06240-0.1g |
4-{[1,1'-biphenyl]-4-yl}-N-(2-methoxyphenyl)-1,3-thiazol-2-amine |
339204-45-4 | 95.0% | 0.1g |
$66.0 | 2025-02-21 | |
| Enamine | EN300-06240-0.25g |
4-{[1,1'-biphenyl]-4-yl}-N-(2-methoxyphenyl)-1,3-thiazol-2-amine |
339204-45-4 | 95.0% | 0.25g |
$92.0 | 2025-02-21 | |
| Enamine | EN300-06240-0.5g |
4-{[1,1'-biphenyl]-4-yl}-N-(2-methoxyphenyl)-1,3-thiazol-2-amine |
339204-45-4 | 95.0% | 0.5g |
$175.0 | 2025-02-21 | |
| Enamine | EN300-06240-1.0g |
4-{[1,1'-biphenyl]-4-yl}-N-(2-methoxyphenyl)-1,3-thiazol-2-amine |
339204-45-4 | 95.0% | 1.0g |
$256.0 | 2025-02-21 | |
| Enamine | EN300-06240-2.5g |
4-{[1,1'-biphenyl]-4-yl}-N-(2-methoxyphenyl)-1,3-thiazol-2-amine |
339204-45-4 | 95.0% | 2.5g |
$503.0 | 2025-02-21 | |
| Enamine | EN300-06240-5.0g |
4-{[1,1'-biphenyl]-4-yl}-N-(2-methoxyphenyl)-1,3-thiazol-2-amine |
339204-45-4 | 95.0% | 5.0g |
$743.0 | 2025-02-21 | |
| Enamine | EN300-06240-10.0g |
4-{[1,1'-biphenyl]-4-yl}-N-(2-methoxyphenyl)-1,3-thiazol-2-amine |
339204-45-4 | 95.0% | 10.0g |
$1101.0 | 2025-02-21 | |
| Aaron | AR019J0F-50mg |
N-(2-methoxyphenyl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine |
339204-45-4 | 95% | 50mg |
$83.00 | 2025-02-14 | |
| Aaron | AR019J0F-100mg |
N-(2-methoxyphenyl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine |
339204-45-4 | 95% | 100mg |
$116.00 | 2025-02-14 |
4-{1,1'-biphenyl-4-yl}-N-(2-methoxyphenyl)-1,3-thiazol-2-amine Related Literature
-
1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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